(E)-N-((4-cyclohexylthiazol-2-yl)methyl)-2-phenylethenesulfonamide
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Overview
Description
(E)-N-((4-cyclohexylthiazol-2-yl)methyl)-2-phenylethenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a thiazole ring, a cyclohexyl group, and a phenylethenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-((4-cyclohexylthiazol-2-yl)methyl)-2-phenylethenesulfonamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as 2-aminothiophenol and α-haloketones under acidic or basic conditions.
Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced via alkylation reactions using cyclohexyl halides or cyclohexyl alcohols in the presence of suitable catalysts.
Formation of the Phenylethenesulfonamide Moiety: The phenylethenesulfonamide moiety is synthesized by reacting phenylethene with sulfonyl chlorides in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-((4-cyclohexylthiazol-2-yl)methyl)-2-phenylethenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the phenylethenesulfonamide moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted thiazole or phenylethenesulfonamide derivatives.
Scientific Research Applications
(E)-N-((4-cyclohexylthiazol-2-yl)methyl)-2-phenylethenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-N-((4-cyclohexylthiazol-2-yl)methyl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the thiazole ring and cyclohexyl group contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-((4-cyclohexylthiazol-2-yl)methyl)-2-phenylethanesulfonamide: Similar structure but with an ethane instead of an ethene moiety.
N-((4-cyclohexylthiazol-2-yl)methyl)-2-phenylpropanesulfonamide: Similar structure but with a propane instead of an ethene moiety.
N-((4-cyclohexylthiazol-2-yl)methyl)-2-phenylbutanesulfonamide: Similar structure but with a butane instead of an ethene moiety.
Uniqueness
(E)-N-((4-cyclohexylthiazol-2-yl)methyl)-2-phenylethenesulfonamide is unique due to the presence of the ethene moiety, which imparts specific electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(E)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S2/c21-24(22,12-11-15-7-3-1-4-8-15)19-13-18-20-17(14-23-18)16-9-5-2-6-10-16/h1,3-4,7-8,11-12,14,16,19H,2,5-6,9-10,13H2/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPAAJZHEXLIMR-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)CNS(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C2=CSC(=N2)CNS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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